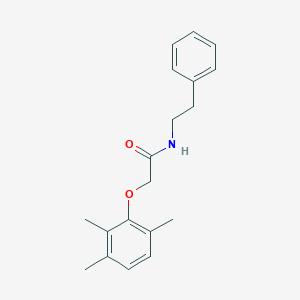

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylethyl group and a trimethylphenoxy moiety, which contribute to its chemical reactivity and biological interactions. The presence of three methyl groups on the phenoxy ring influences its steric and electronic properties, potentially enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylethyl group can engage with hydrophobic pockets within proteins, while the trimethylphenoxy group may form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, studies have shown that similar compounds in this class can inhibit microsomal epoxide hydrolase (mEH) with high potency, suggesting that this compound could exhibit comparable inhibitory effects .

2. Anti-inflammatory Effects

In studies involving inflammatory pathways, compounds structurally related to this compound have demonstrated the ability to downregulate pro-inflammatory cytokines and inhibit pathways involving nuclear factor kappa B (NF-κB) . This suggests potential applications in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A focused study on related phenylacetamides indicated that modifications at the α-position significantly impacted mEH inhibition potency. Compounds with bulky substituents generally showed reduced inhibitory activity compared to those with smaller groups . This highlights the importance of structural optimization in enhancing biological efficacy.

Study 2: Anti-inflammatory Pathways

A study examining the effects of phenylthio-acetamide derivatives revealed that these compounds could effectively block TSLP production in mast cells by inhibiting caspase-1/NF-κB pathways . While not directly involving this compound, the findings suggest a potential for similar anti-inflammatory activity.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that derivatives of acetamide compounds, including N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide, exhibit significant anticancer activities. These compounds have been studied for their ability to inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells and modulating signaling pathways involved in cancer progression.

Case Study:

A study published in Bioorganic & Medicinal Chemistry demonstrated that a related compound showed potent inhibitory effects on specific cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could enhance anticancer efficacy .

Neuroprotective Effects

2. Neuroprotection

This compound has been investigated for its neuroprotective properties. Compounds with similar structures have been shown to increase the expression of calbindin D28k, a calcium-binding protein that plays a crucial role in neuronal survival and function.

Case Study:

In a study focusing on ischemic brain disorders, it was found that derivatives of aminophenoxyacetic acid exhibited neuroprotective effects by inducing calbindin D28k expression. These findings suggest potential applications of this compound in treating conditions like Alzheimer's disease and Parkinson's disease .

Pharmacological Insights

3. Pain Management

The compound is also being explored for its analgesic properties. Research has shown that certain acetamide derivatives can act as antagonists at specific pain receptors, potentially offering new avenues for pain management therapies.

Case Study:

A clinical trial assessed the efficacy of an acetamide derivative in patients with chronic pain conditions. The results indicated a significant reduction in pain levels compared to baseline measurements, highlighting the therapeutic potential of this class of compounds .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-9-10-15(2)19(16(14)3)22-13-18(21)20-12-11-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUMVOLQOOLDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.